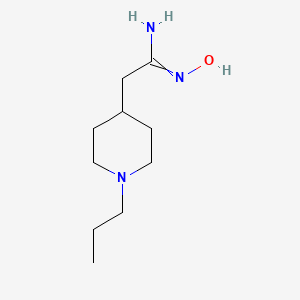
N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide is a chemical compound with the molecular formula C10H21N3O and a molecular weight of 199.298 g/mol. This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide involves several steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the propyl group at the 1-position. The ethanimidamide moiety is then attached to the piperidine ring, and finally, the hydroxy group is introduced at the N’-position. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate neurotransmitter systems and other cellular processes.
Comparison with Similar Compounds
N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide can be compared with other similar compounds, such as:
N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide: This compound has a hydroxyl group at the 4-position of the piperidine ring, which may result in different chemical and biological properties.
N’-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide: The presence of a methyl group instead of a propyl group can affect the compound’s reactivity and interactions with molecular targets.
The uniqueness of N’-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N'-hydroxy-2-(1-propylpiperidin-4-yl)ethanimidamide |
InChI |
InChI=1S/C10H21N3O/c1-2-5-13-6-3-9(4-7-13)8-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12) |
InChI Key |
TYYJOJLGJFSJMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















